Synthesis Yield: N,N′-Di-Boc-guanidine vs. N,N′,N″-Tri-Boc-guanidine from Guanidine Hydrochloride
When synthesized from the common and inexpensive starting material guanidine hydrochloride, N,N′-Di-Boc-guanidine is obtained in a substantially higher isolated yield (91%) compared to the preparation of N,N′,N″-tri-Boc-guanidine, which is reported to have yields up to 83% under optimized conditions [1]. This difference is attributed to the controlled, selective introduction of two Boc groups in a single step versus the more challenging triple protection. For a procurement specialist, this translates to a lower cost per kilogram of the final protected intermediate due to better atom economy and higher throughput from the same starting material.
| Evidence Dimension | Isolated Synthetic Yield from Guanidine Hydrochloride |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | N,N′,N″-Tri-Boc-guanidine (Comparator) up to 83% |
| Quantified Difference | 8 percentage points higher yield for the target compound |
| Conditions | Both syntheses utilize guanidine hydrochloride as a common starting material. Target compound conditions: 1,4-dioxane/water, NaOH, Boc2O, 0°C to RT, 16h. Comparator conditions: DMSO, KOH/Na2CO3, Boc2O. |
Why This Matters
Higher synthetic yield directly correlates to lower raw material costs and more efficient production, a primary driver for procurement decisions in process chemistry.
- [1] Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439. View Source
